molecular formula C4H6Cl3F B14448867 1,1,3-Trichloro-2-fluoro-2-methylpropane CAS No. 77753-34-5

1,1,3-Trichloro-2-fluoro-2-methylpropane

Cat. No.: B14448867
CAS No.: 77753-34-5
M. Wt: 179.44 g/mol
InChI Key: JWKKHLBLLMQGOJ-UHFFFAOYSA-N
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Description

1,1,3-Trichloro-2-fluoro-2-methylpropane is an organic compound with the molecular formula C4H6Cl3F It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-Trichloro-2-fluoro-2-methylpropane typically involves the halogenation of 2-methylpropane. One common method is the radical halogenation process, where 2-methylpropane is reacted with chlorine and fluorine in the presence of ultraviolet light. The reaction proceeds through a series of initiation, propagation, and termination steps, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using specialized reactors. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to optimize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,1,3-Trichloro-2-fluoro-2-methylpropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or alkenes.

Scientific Research Applications

1,1,3-Trichloro-2-fluoro-2-methylpropane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into molecules.

    Biology: The compound can be used in studies involving halogenated hydrocarbons and their biological effects.

    Medicine: Research on its potential use as a pharmaceutical intermediate or in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,3-Trichloro-2-fluoro-2-methylpropane involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways

Properties

CAS No.

77753-34-5

Molecular Formula

C4H6Cl3F

Molecular Weight

179.44 g/mol

IUPAC Name

1,1,3-trichloro-2-fluoro-2-methylpropane

InChI

InChI=1S/C4H6Cl3F/c1-4(8,2-5)3(6)7/h3H,2H2,1H3

InChI Key

JWKKHLBLLMQGOJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)(C(Cl)Cl)F

Origin of Product

United States

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